molecular formula C26H28ClN3O3S2 B2824683 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1185080-05-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2824683
CAS No.: 1185080-05-0
M. Wt: 530.1
InChI Key: WPOUZBWMIZLUET-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound that exhibits strong fluorescence and luminescence properties . This moiety is present in many commercially important organic fluorescent materials .


Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane . The specific molecular structure of this compound is not found in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Compounds with structural features similar to the specified chemical have been explored for their potential as therapeutic agents due to their interaction with critical biological targets. For instance, the discovery of kinesin spindle protein (KSP) inhibitors, characterized by their benzothiazole and tetrahydropyridine components, illustrates the application in cancer treatment. These inhibitors have shown the ability to arrest cells in mitosis, leading to cellular death, and exhibit suitable pharmaceutical properties for clinical development (Theoclitou et al., 2011).

Synthetic Chemistry

The synthesis and characterization of heterocyclic compounds, including those with benzothiazole units, represent a critical area of research within chemical sciences. These activities facilitate the development of novel compounds with potential applications in various therapeutic areas. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks showcases the methodologies for constructing complex molecules with potential biological activity (Janardhan et al., 2014).

Antimicrobial Research

The development of antimicrobial agents is another significant application of compounds with benzothiazole motifs. Research into substituted 2-aminobenzothiazoles derivatives has demonstrated their potential in combating antimicrobial resistance, highlighting their effectiveness against specific bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Molecular Modeling and Interaction Studies

The study of molecular interactions, such as those involving N-3-hydroxyphenyl-4-methoxybenzamide, underscores the significance of understanding compound structure in relation to biological activity. These investigations provide insights into the potential therapeutic applications of similar compounds by examining their intermolecular interactions and structural conformations (Karabulut et al., 2014).

Material Science

Research on novel materials, such as electrochromic polymers incorporating heterocyclic units analogous to the specified chemical, highlights the diversity of applications beyond pharmaceuticals. These materials have been investigated for their optical and electronic properties, relevant to developing new technologies for displays and sensors (Ming et al., 2015).

Future Directions

Benzothiazole derivatives have attracted significant research interest in the field of organic light-emitting diodes . They have been synthesized as potential biological agents and efficient emitting materials . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2.ClH/c1-15(2)29-12-11-17-22(14-29)34-26(23(17)25-27-18-7-5-6-8-21(18)33-25)28-24(30)16-9-10-19(31-3)20(13-16)32-4;/h5-10,13,15H,11-12,14H2,1-4H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOUZBWMIZLUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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